molecular formula C19H19N5O3 B2523001 N-(4-acetamidophenyl)-1-(4-methoxyphenyl)-5-methyltriazole-4-carboxamide CAS No. 878734-90-8

N-(4-acetamidophenyl)-1-(4-methoxyphenyl)-5-methyltriazole-4-carboxamide

Cat. No.: B2523001
CAS No.: 878734-90-8
M. Wt: 365.393
InChI Key: BWCLPZZYDHDSQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetamidophenyl)-1-(4-methoxyphenyl)-5-methyltriazole-4-carboxamide is a useful research compound. Its molecular formula is C19H19N5O3 and its molecular weight is 365.393. The purity is usually 95%.
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Scientific Research Applications

Advanced Oxidation Processes

Environmental Degradation of Pharmaceuticals

Advanced Oxidation Processes (AOPs) have been employed to degrade various pharmaceutical compounds, including acetaminophen, in water systems. These processes lead to the formation of different by-products, which have been evaluated for their biotoxicity. The research suggests potential environmental applications for removing or reducing pharmaceutical pollutants through AOPs, hinting at a broader research context where compounds like N-(4-acetamidophenyl)-1-(4-methoxyphenyl)-5-methyltriazole-4-carboxamide could be studied for environmental impact and degradation pathways (Qutob et al., 2022).

Analgesic and Antipyretic Mechanisms

Mechanisms of Action in Pain and Fever Management

The compound acetaminophen is well-studied for its analgesic and antipyretic effects. Although the exact mechanisms are complex and not fully understood, it's known to involve central nervous system actions and could involve metabolic pathways leading to the formation of bioactive metabolites. This provides a foundation for exploring the mechanisms through which related compounds, including triazoles, exert their pharmacological effects (Ohashi & Kohno, 2020).

Synthetic Routes and Biological Activities

Triazole Derivatives Synthesis and Applications

Triazoles, including 1,2,3-triazoles, have garnered interest due to their diverse biological activities, which span antimicrobial, antiviral, and anticancer properties. The review by Kaushik et al. (2019) focuses on the synthetic routes for 1,4-disubstituted 1,2,3-triazoles, emphasizing the importance of these compounds in drug discovery and potential therapeutic applications. This underscores the significance of exploring synthetic methods and biological activities for compounds like this compound (Kaushik et al., 2019).

Environmental Impact and Removal Technologies

Adsorptive Elimination from Water Systems

The presence of pharmaceutical compounds in water sources has led to the development of various removal strategies, including adsorption and advanced oxidation. Studies on acetaminophen highlight the efficacy of adsorptive materials and the importance of understanding the environmental fate of these compounds. This area of research could be relevant for assessing the environmental impact of this compound and developing strategies for its removal or degradation in aquatic environments (Igwegbe et al., 2021).

Properties

IUPAC Name

N-(4-acetamidophenyl)-1-(4-methoxyphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3/c1-12-18(22-23-24(12)16-8-10-17(27-3)11-9-16)19(26)21-15-6-4-14(5-7-15)20-13(2)25/h4-11H,1-3H3,(H,20,25)(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWCLPZZYDHDSQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)NC3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.